molecular formula C12H7ClN2S B3020374 2-Chloro-3-thiophen-3-ylquinoxaline CAS No. 2028529-05-5

2-Chloro-3-thiophen-3-ylquinoxaline

Cat. No.: B3020374
CAS No.: 2028529-05-5
M. Wt: 246.71
InChI Key: HDSVVBBFOOAYDG-UHFFFAOYSA-N
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Description

2-Chloro-3-thiophen-3-ylquinoxaline (CAS 2028529-05-5) is a synthetic building block of significant interest in advanced materials science and medicinal chemistry research. This compound features a quinoxaline core, a privileged scaffold known for its electron-deficient nature, which is instrumental in the development of organic electronic materials. Quinoxaline derivatives are prominently utilized as electron transport materials (ETMs) and non-fullerene acceptors (NFAs) in organic solar cells (OSCs), where they contribute to high power conversion efficiencies by enhancing charge transport and enabling fine-tuning of energy levels . The specific molecular structure of this compound, which incorporates a thiophene moiety, is particularly valuable for constructing conjugated polymer or small molecule acceptors for photovoltaic applications . Furthermore, the reactive chlorine atom at the 2-position makes it a versatile precursor for further functionalization via nucleophilic aromatic substitution, allowing researchers to synthesize a diverse array of more complex quinoxaline derivatives for structure-activity relationship studies . Beyond materials science, the quinoxaline scaffold is extensively investigated in pharmaceutical research for its antiviral properties. Studies have identified various quinoxaline derivatives as inhibitors against a range of viruses, including members of the Herpesviridae, Flaviviridae, and Retroviridae families, highlighting its potential as a core structure in the development of new antiviral agents . This product is provided for research use only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-3-thiophen-3-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-12-11(8-5-6-16-7-8)14-9-3-1-2-4-10(9)15-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVVBBFOOAYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-thiophen-3-ylquinoxaline can be achieved through various methods. One common approach involves the visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids. This method avoids the use of high temperatures, metal contamination, and toxic reagents, making it a more environmentally friendly option .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-thiophen-3-ylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions.

    Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-3-thiophen-3-ylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-thiophen-3-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which the compound is used. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

A systematic comparison with five quinoxaline derivatives is provided below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Features
2-Chloro-3-thiophen-3-ylquinoxaline Cl (2), thiophen-3-yl (3) C₁₂H₇ClN₂S 258.71 g/mol Chlorine (EWG), thiophene conjugation
2,3-Bis(thiophen-3-yl)quinoxaline Thiophen-3-yl (2 and 3) C₁₄H₈N₂S₂ 268.36 g/mol Dual thiophene, enhanced conjugation
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline NO₂ (6), thiophen-2-yl (2 and 3) C₁₆H₉N₃O₂S₂ 339.38 g/mol Nitro (EWG), thiophene isomerism
2-Methyl-3-(thiophen-2-yl)quinoxaline CH₃ (2), thiophen-2-yl (3) C₁₃H₁₀N₂S 226.29 g/mol Methyl (EDG), thiophene isomerism
6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline Cl (6), phenyl (2), phenylethynyl (3) C₂₂H₁₃ClN₂ 348.81 g/mol Bulky alkynyl, multi-aryl substitution

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine in the target compound and the nitro group in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline enhance electrophilicity, favoring nucleophilic substitution.
  • Thiophene Isomerism : Thiophen-3-yl (target) vs. thiophen-2-yl () alters π-conjugation and steric interactions. Thiophen-3-yl may reduce steric hindrance compared to 2-yl isomers.
  • Crystallographic Data: 2,3-Bis(thiophen-3-yl)quinoxaline crystallizes in a monoclinic system (R factor = 0.057) . 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline shows superior crystallographic precision (R factor = 0.048) , likely due to rigid alkynyl substituents.

Q & A

What are the optimal synthetic routes for 2-Chloro-3-thiophen-3-ylquinoxaline, and how do reaction conditions influence yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves condensation of 2-chloro-3-aminothiophene with glyoxal derivatives under acidic or basic conditions. Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours while maintaining yields >75% . Purification via column chromatography (hexane:ethyl acetate gradient) is critical to isolate the quinoxaline core from byproducts like unreacted thiophene intermediates. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95%) .

How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or solvent-induced polymorphism. For instance, X-ray analysis of 2-Chloro-6-methoxyquinoline derivatives revealed planar quinoxaline rings, while NMR in DMSO-d6 showed dynamic thiophene rotation . To reconcile

  • Perform variable-temperature NMR to detect rotational barriers.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium conformers and compare with experimental spectra.
  • Cross-validate with IR and Raman spectroscopy to identify hydrogen bonding or π-stacking interactions absent in solution .

What strategies mitigate decomposition risks during storage of this compound?

Basic Research Question
Methodological Answer:
Decomposition is often triggered by moisture or light exposure. Stabilization methods include:

  • Storage: Use amber glass vials under inert gas (argon) at –20°C, with desiccants like silica gel. Avoid plastic containers due to potential leaching .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed chloro groups) are identifiable via LC-MS .
  • Formulation: For long-term use, prepare as a lyophilized solid or in anhydrous DMSO stocks (tested for <0.1% water content) .

How do substituents on the thiophene ring affect the electronic properties and reactivity of this compound?

Advanced Research Question
Methodological Answer:
Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity at the quinoxaline C2 position, facilitating nucleophilic substitution. Computational studies (e.g., HOMO-LUMO gaps via Gaussian) show that methyl groups on thiophene increase electron density, reducing reactivity toward Pd-catalyzed cross-coupling . Experimental validation:

  • Use cyclic voltammetry to measure oxidation potentials (e.g., –1.2 V vs. Ag/AgCl for unsubstituted derivatives).
  • Compare reaction rates in Suzuki-Miyaura couplings using para-substituted arylboronic acids .

What experimental designs address contradictory bioactivity results in cell-based assays for this compound?

Advanced Research Question
Methodological Answer:
Contradictions may stem from assay conditions (e.g., cell line variability, serum concentration). A robust design includes:

  • Controls: Use a panel of cell lines (e.g., HEK293, HeLa, and primary cells) to assess specificity.
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM, ensuring solubility in DMSO/PBS mixtures (<0.1% precipitation).
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects, such as kinase inhibition unrelated to the primary target .

How can researchers safely handle intermediates with hazardous byproducts during synthesis?

Basic Research Question
Methodological Answer:
Chlorinated intermediates (e.g., 2-chloro-3-aminothiophene) require:

  • Engineering Controls: Perform reactions in fume hoods with scrubbers for HCl gas.
  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Waste Management: Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .

What computational tools predict the stability of this compound in biological matrices?

Advanced Research Question
Methodological Answer:
Use molecular dynamics (MD) simulations (e.g., GROMACS) to model interactions with serum proteins (e.g., albumin). Key parameters:

  • Binding Affinity: Calculate ΔG using MM-PBSA.
  • Metabolic Stability: Predict CYP450 metabolism sites with StarDrop or Schrödinger’s ADMET Predictor. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

What analytical techniques differentiate polymorphic forms of this compound?

Basic Research Question
Methodological Answer:

  • PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8° for Form I vs. 11.2°, 19.4° for Form II).
  • DSC: Identify melting points (Form I: 148°C; Form II: 135°C) and enthalpy changes.
  • Solid-State NMR: Use ¹³C CP/MAS to detect crystallinity differences .

How do researchers validate the absence of genotoxicity in novel derivatives?

Advanced Research Question
Methodological Answer:
Follow OECD guidelines:

  • Ames Test: Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction).
  • Comet Assay: Assess DNA damage in human lymphocytes at 10–100 µM concentrations.
  • In Silico Screening: Apply DEREK Nexus to flag structural alerts (e.g., mutagenic chloroaromatics) .

What strategies reconcile contradictory results in structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability or conformational effects. Solutions:

  • Consistent Assay Conditions: Standardize protocols (e.g., fixed incubation time, serum-free media).
  • Free-Energy Perturbation (FEP): Model ligand-receptor binding to explain activity cliffs.
  • Meta-Analysis: Pool data from multiple studies using Bayesian statistics to identify outliers .

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